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molecular formula C8H9F3N2 B8735232 (2-Methyl-6-(trifluoromethyl)pyridin-3-YL)methanamine

(2-Methyl-6-(trifluoromethyl)pyridin-3-YL)methanamine

Cat. No. B8735232
M. Wt: 190.17 g/mol
InChI Key: SOXKSCXXALCLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076345B2

Procedure details

To a stirred solution of 3-(azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine (292 mg, 1.35 mmol) in tetrahydrofuran (5 mL) was added triphenylphosphine (710 mg, 2.7 mmol), and the mixture was stirred to dissolution. After 5 min the mixture was placed in an oil bath at 50° C. and stirred overnight. The mixture was hydrolyzed with 2M HCl (3 μL) for 0.5 h, then partitioned between ethyl acetate (30 mL) and 0.5 M NaH2PO4 (30 mL). The organic phase was extracted with 0.5 M NaH2PO4 (10 mL), and the combined acidic aqueous extracts were basified with 50% KOH, and extracted with CH2Cl2 (2×30 mL). The combined CH2Cl2 layers were dried (Na2SO4), filtered and concentrated to a faintly yellow semi-solid (0.53 g). NMR and LC-MS showed that the material was only partially cleaved to the free amine (40%) with the remaining 60% being the phospinimine. The mixture was dissolved in MeOH (10 mL) and heated at reflux for 2 h. The mixture was concentrated in vacuo and the residue was treated with water (10 mL) and 6N HCl to pH<1, and ether (20 mL). The aqueous phase was separated and extracted with ether (20 mL). The aqueous layer was adjusted to pH>13 with 2N aq. KOH and extracted with CH2Cl2 (3×50 mL). The combined organic layers were washed with brine, dried (Na2SO4), and concentrated to yield an oil which was used for the next step reaction without further purification.
Name
3-(azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[C:6]([CH3:15])=[N:7][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:10]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl>O1CCCC1>[CH3:15][C:6]1[C:5]([CH2:4][NH2:1])=[CH:10][CH:9]=[C:8]([C:11]([F:13])([F:12])[F:14])[N:7]=1

Inputs

Step One
Name
3-(azidomethyl)-2-methyl-6-(trifluoromethyl)pyridine
Quantity
292 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C(=NC(=CC1)C(F)(F)F)C
Name
Quantity
710 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 μL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred to dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (30 mL) and 0.5 M NaH2PO4 (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with 0.5 M NaH2PO4 (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a faintly yellow semi-solid (0.53 g)
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was dissolved in MeOH (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with water (10 mL) and 6N HCl to pH<1, and ether (20 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
was used for the next step reaction without further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CC1=NC(=CC=C1CN)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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